![molecular formula C22H20N4O3S B2635559 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide CAS No. 393838-33-0](/img/no-structure.png)
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Imidazole derivatives, including benzimidazoles, have been extensively reviewed for their antitumor activities. Compounds in this class have been shown to exhibit promising antitumor effects, with some advancing to preclinical testing stages. The structural variety within imidazole derivatives is of significant interest for the development of new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Enzyme Inhibition for Drug Metabolism Studies
The study of cytochrome P450 isoforms in human liver microsomes is crucial for understanding metabolism-based drug-drug interactions. Chemical inhibitors of specific P450 isoforms, derived from imidazole and other heterocyclic compounds, play a critical role in this research, aiding in the determination of the metabolic pathways of various drugs (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011).
Central Nervous System (CNS) Acting Drugs
Conversion of benzimidazoles and other azole compounds into more potent CNS acting drugs has been investigated, highlighting the potential for creating effective treatments for neurological disorders. The modification of these compounds can lead to drugs with agonistic, antagonistic, or mixed effects on the CNS, indicating a wide range of therapeutic applications (Saganuwan, S., 2020).
Mannich Bases of Benzimidazole Derivatives
Mannich base benzimidazole derivatives have shown significant medicinal applications, including antimicrobial, anthelmintic, and anti-inflammatory activities. The versatility of these compounds is further highlighted by their role in the synthesis of new therapeutic agents with improved efficacy and reduced toxicity (Vasuki, B., et al., 2021).
Wirkmechanismus
Target of Action
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide primarily targets tubulin, a protein that is essential for microtubule formation. Tubulin plays a crucial role in cell division by forming the mitotic spindle, which is necessary for chromosome segregation during mitosis . By targeting tubulin, this compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Mode of Action
This compound binds to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules . This binding prevents the formation of the mitotic spindle, thereby blocking cell division. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest at the metaphase stage and eventually triggering programmed cell death (apoptosis).
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects several biochemical pathways. The primary pathway impacted is the mitotic checkpoint pathway, which ensures proper chromosome alignment and segregation . Disruption of this pathway leads to prolonged metaphase arrest and activation of the intrinsic apoptotic pathway. Additionally, the compound may influence other signaling pathways related to cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, by inducing cellular stress and damage responses.
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the compound causes cell cycle arrest at metaphase, leading to the activation of apoptotic pathways. This results in the selective killing of rapidly dividing cells, making it a potential therapeutic agent for cancer treatment.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by acidic or basic conditions, which could alter its chemical structure and binding affinity to tubulin . Additionally, the presence of efflux transporters and metabolic enzymes in the cellular environment can impact the compound’s bioavailability and therapeutic effectiveness. Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: Source
Biochemische Analyse
Biochemical Properties
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and topoisomerase II (Topo II). The interaction with DHFR inhibits the enzyme’s activity, thereby disrupting the synthesis of purine nucleotides and affecting DNA replication . Additionally, the compound’s interaction with Topo II interferes with the enzyme’s ability to manage DNA supercoiling, which is crucial for DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DHFR and Topo II, inhibiting their enzymatic activities . This binding interaction leads to the disruption of DNA synthesis and repair processes, ultimately resulting in cell cycle arrest and apoptosis. Additionally, the compound modulates gene expression by interacting with transcription factors and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound’s effects on cellular function, such as apoptosis induction and metabolic inhibition, persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting their activities and altering metabolic flux . The compound’s impact on metabolite levels, such as reduced glutathione and ATP, further highlights its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and accumulates in the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s activity is modulated by its localization, with nuclear accumulation enhancing its effects on DNA synthesis and repair . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminobenzimidazole with cyanoacetic acid followed by reaction with allyl bromide to form the allyl derivative. The allyl derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide. Finally, the product is reacted with cyanoacetic acid and the resulting compound is treated with diallylamine to form the desired product.", "Starting Materials": [ "2-aminobenzimidazole", "cyanoacetic acid", "allyl bromide", "benzenesulfonyl chloride", "diallylamine" ], "Reaction": [ "Reaction 1: 2-aminobenzimidazole is reacted with cyanoacetic acid in the presence of a catalyst to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetic acid.", "Reaction 2: The resulting product from Reaction 1 is reacted with allyl bromide in the presence of a base to form the allyl derivative.", "Reaction 3: The allyl derivative is reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide.", "Reaction 4: The resulting product from Reaction 3 is reacted with cyanoacetic acid in the presence of a catalyst to form 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide.", "Reaction 5: The product from Reaction 4 is treated with diallylamine in the presence of a base to form the desired product." ] } | |
CAS-Nummer |
393838-33-0 |
Molekularformel |
C22H20N4O3S |
Molekulargewicht |
420.49 |
IUPAC-Name |
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-3-13-26(14-4-2)30(28,29)17-11-9-16(10-12-17)21(27)18(15-23)22-24-19-7-5-6-8-20(19)25-22/h3-12,27H,1-2,13-14H2,(H,24,25)/b21-18+ |
InChI-Schlüssel |
HSGGJGXHFISVAA-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



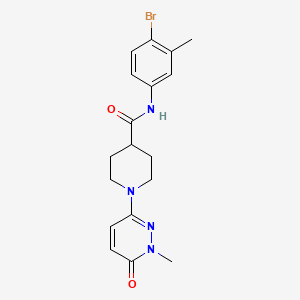

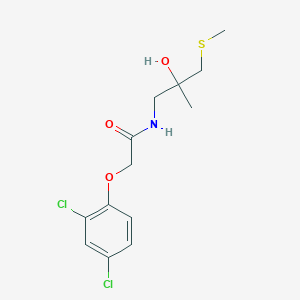
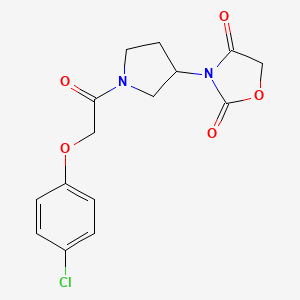
![2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2635482.png)
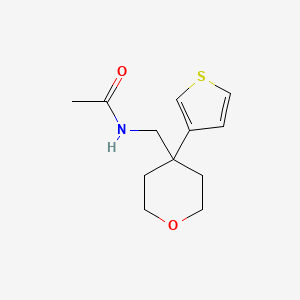
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2635484.png)
![5-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2635485.png)
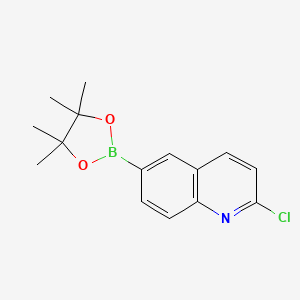

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2635492.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2635494.png)
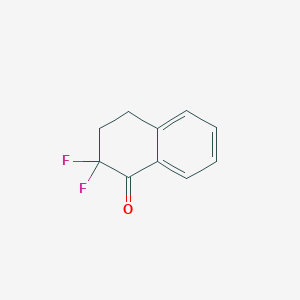
![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)